Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole)
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Overview
Description
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a chemical compound with the CAS number 1409978-52-4 . It is an impurity of Lansoprazole .
Synthesis Analysis
The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) involves the oxidation of thioethers to corresponding sulfinyls by hydrogen peroxide, m-chloroperbenzoic acid, sodium hypochlorite, sodium bromite and peroxoborate in the presence of acid anhydride . A process of making lansoprazole by reaction of 2-mercaptobenzimidazole with 2-chloromethyl 3-methyl-4-(2,2,2-trifluoroethoxy) pyridine derivative in the presence of a base and solvent has also been disclosed .Molecular Structure Analysis
The molecular formula of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is C16H14F3N3O . The molecular weight is 321.303 .Chemical Reactions Analysis
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is used in analytical studies for identification, isolation, and characterization of potential degradation products in lansoprazole drug substance .Mechanism of Action
Target of Action
Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) is a compound that primarily targets the gastric proton pump (H+/K+ ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells.
Mode of Action
The compound interacts with its target by inhibiting the gastric proton pump . This inhibition blocks the secretion of gastric acid, thereby reducing the acidity of the stomach. The resulting changes include a decrease in gastric acidity and an increase in gastric pH, which can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the gastric proton pump, the compound disrupts this pathway, leading to a decrease in gastric acid production . The downstream effects of this disruption can include relief from symptoms associated with excessive gastric acid production, such as heartburn and stomach ulcers .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a decrease in gastric acid production. On a cellular level, this can lead to changes in the function and structure of the stomach’s parietal cells . On a molecular level, the inhibition of the gastric proton pump can disrupt the balance of ions in the stomach, leading to an increase in gastric pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole). For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as the individual’s overall health, age, and the presence of other medications can also influence the compound’s effectiveness and potential side effects .
Advantages and Limitations for Lab Experiments
Lansoprazole has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of acid secretion in various physiological processes. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole). One area of interest is its potential use in the treatment of gastric cancer, as it has been shown to have anti-tumor effects in preclinical studies. Another area of interest is its potential use in combination therapy with other drugs for the treatment of GERD and other acid-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) beyond its inhibition of acid secretion.
Synthesis Methods
Lansoprazole is synthesized through a multi-step process that involves the condensation of omeprazole with 2-methylsulfinyl-1H-benzimidazole. The resulting compound is then treated with a base to remove the methylsulfinyl group, resulting in the formation of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole). This process has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
Lansoprazole has been extensively studied for its therapeutic effects on GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. It has also been investigated for its potential use in the treatment of other conditions, such as gastric cancer and Helicobacter pylori infection. In addition, Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) has been used as a tool in research studies to investigate the role of acid secretion in various physiological processes.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole) can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-(Methylsulfinyl)-1H-benzimidazole", "N-(1H-Benzimidazol-2-yl)acetamide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-(Methylsulfinyl)-1H-benzimidazole to 2-(Methylsulfonyl)-1H-benzimidazole using sodium hydroxide and methanol.", "Step 2: Reaction of 2-(Methylsulfonyl)-1H-benzimidazole with N-(1H-Benzimidazol-2-yl)acetamide in the presence of hydrochloric acid to form Lansoprazole Des(2-(methylsulfinyl)-1H-benzimidazole) N-(1H-Benzimidazole).", "Step 3: Purification of the product by extraction with sodium bicarbonate and ethyl acetate, followed by evaporation of the organic layer and recrystallization from water." ] } | |
1409978-52-4 | |
Molecular Formula |
C16H14F3N3O |
Molecular Weight |
321.303 |
IUPAC Name |
2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O/c1-10-11(2)22(8-7-14(10)23-9-16(17,18)19)15-20-12-5-3-4-6-13(12)21-15/h3-8H,2,9H2,1H3,(H,20,21) |
InChI Key |
QATFPGPMLCYYAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN(C1=C)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
synonyms |
2-[3-Methyl-2-methylene-4-(2,2,2-trifluoroethoxy)-1(2H)-pyridinyl]-1H-benzimidazole |
Origin of Product |
United States |
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